molecular formula C8H7Cl2I B2709175 1,4-Bis(chloromethyl)-2-iodobenzene CAS No. 1879032-85-5

1,4-Bis(chloromethyl)-2-iodobenzene

Cat. No. B2709175
CAS RN: 1879032-85-5
M. Wt: 300.95
InChI Key: BGNYJLBGIHZLAG-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)benzene, also known as α,α’-dichloro-p-xylene, is a chemical compound with the formula C8H8Cl2 . It is also referred to as p-Xylene-α,α’-dichloride, p-Xylylene chloride, p-Xylylene dichloride .


Synthesis Analysis

The synthesis of 1,4-Bis(chloromethyl)benzene involves the reaction of p-xylene and chlorine under LED light source irradiation in the presence of an ionic liquid catalyst . The reaction solution is then cooled and separated to obtain a crude product, which is subjected to vacuum rectification to obtain 1,4-Bis(chloromethyl)benzene .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(chloromethyl)benzene is C8H8Cl2 . The molecular weight is 175.052 .


Chemical Reactions Analysis

1,4-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials . The HCP material is synthesized by Friedel Craft reactions .


Physical And Chemical Properties Analysis

The molar mass of 1,4-Bis(chloromethyl)benzene is 175.052 . More detailed physical and chemical properties may be available from specialized databases like the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Antifungal and Antibacterial Studies

Compounds similar to 1,4-Bis(chloromethyl)-2-iodobenzene, such as 1,4-Bis-(chloromethyl)-Naphthalene, have been studied for their antifungal and antibacterial properties . These compounds could potentially be used in the development of new antimicrobial agents.

Synthesis of Naphthalene Derivatives

1,4-Bis(chloromethyl)-2-iodobenzene could potentially be used in the synthesis of naphthalene derivatives . Naphthalene derivatives have a wide range of applications, including in the production of dyes, resins, and pharmaceuticals.

Spectroscopic Studies

The unique structure of 1,4-Bis(chloromethyl)-2-iodobenzene could make it interesting for spectroscopic studies . Researchers could use this compound to explore new aspects of chemical bonding and molecular structure.

4. Synthesis of Hyper Cross-linked Polymers (HCPs) Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions, and 1,4-Bis(chloromethyl)-2-iodobenzene could potentially be used in these reactions.

Environmental Applications

HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations . As a potential precursor to HCPs, 1,4-Bis(chloromethyl)-2-iodobenzene could indirectly contribute to these applications.

Research and Industrial Applications

Given its potential uses in the synthesis of other compounds and materials, 1,4-Bis(chloromethyl)-2-iodobenzene could have various research and industrial applications. It could be used in the development of new materials, in chemical research, and in various industrial processes .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.

Future Directions

Future directions for the use of 1,4-Bis(chloromethyl)benzene could involve its use in the synthesis of hyper cross-linked polymers (HCPs) for various applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

properties

IUPAC Name

1,4-bis(chloromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYJLBGIHZLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)I)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(chloromethyl)-2-iodobenzene

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